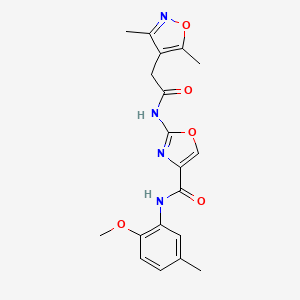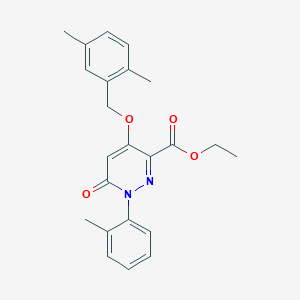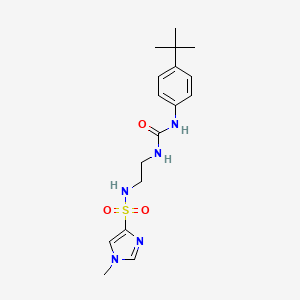
N-(2-(3-(4-(tert-butyl)phenyl)ureido)ethyl)-1-methyl-1H-imidazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely contains a phenyl group (a ring of 6 carbon atoms, often referred to as a “benzene ring”) attached to a urea group (a functional group consisting of a carbonyl group flanked by two amine groups). The “tert-butyl” refers to a tertiary butyl group, which is a type of alkyl group consisting of a central carbon atom bonded to three other carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For example, tert-butyl 2-amino phenylcarbamate derivatives were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents .
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
The synthesis of new heterocyclic compounds containing a sulfonamido moiety has been explored for their potential use as antibacterial agents. Precursors have been reacted with a variety of active methylene compounds, leading to the production of pyran, pyridine, and pyridazine derivatives. These compounds were evaluated for antibacterial activity, with several showing high activities (Azab, Youssef, & El‐Bordany, 2013).
Catalytic Activity
Research into the kinetics of phenol alkylation with tert-butyl alcohol using sulfonic acid functional ionic liquid catalysts has been conducted. This study optimized reaction time, temperature, and reactant mole ratio, finding that certain ionic liquids provided high phenol conversion with notable selectivity (Elavarasan, Kondamudi, & Upadhyayula, 2011).
Heterocyclic Compound Synthesis
Efforts have been made in the one-pot synthesis of N-(imidazo[1,2-a]pyridin-3-yl)- and N-(imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides. A method for synthesizing these compounds without isolating intermediates has been developed, proposing a mechanism for the formation of annulated heterocyclic derivatives (Rozentsveig et al., 2013).
Ionic Liquid Catalysts for Organic Synthesis
The preparation of 1-methyl-3-(2-(sulfooxy)ethyl)-1H-imidazol-3-ium chloride as an acidic ionic liquid has been described, showcasing its efficiency in facilitating one-pot multicomponent condensation reactions under solvent-free conditions to produce compounds in high yields and short reaction times (Sajjadifar, Nezhad, & Darvishi, 2013).
Cardiac Electrophysiological Activity
The synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides have been explored as new selective class III agents. These compounds exhibit potency comparable to clinically trialed agents, indicating their potential in cardiac arrhythmia treatment (Morgan et al., 1990).
Drug Metabolism
Research into the application of biocatalysis to drug metabolism has been conducted, specifically on the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This approach provided insight into the microbial strategy to eliminate sulfonamide antibiotics, showcasing a novel degradation pathway initiated by ipso-hydroxylation (Zmijewski et al., 2006; Ricken et al., 2013).
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)-3-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3S/c1-17(2,3)13-5-7-14(8-6-13)21-16(23)18-9-10-20-26(24,25)15-11-22(4)12-19-15/h5-8,11-12,20H,9-10H2,1-4H3,(H2,18,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELMKDKDWBYFPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCCNS(=O)(=O)C2=CN(C=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (E)-4-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]but-2-enoate](/img/structure/B2775800.png)
![6-Chloro-2-(4-methoxyphenyl)-1-[(4-methoxyphenyl)methoxy]benzimidazole](/img/structure/B2775803.png)

![1-(3-chlorophenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2775805.png)
![N-[4-cyano-3-(difluoromethoxy)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide](/img/structure/B2775806.png)

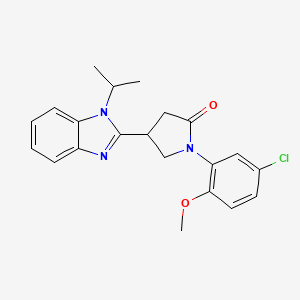
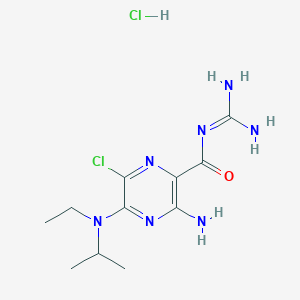
![{1-[5-Bromo-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3-methylpyrrolidin-2-yl}methanol](/img/structure/B2775814.png)

